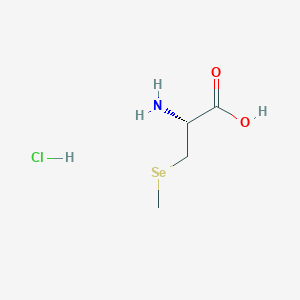

Se-(Methyl)selenocysteine hydrochloride

概要

説明

Se-(メチル)セレンシステイン塩酸塩は、セレンを含むアミノ酸誘導体です。 これは、アストラガルス・ビスルカタスなどの特定の植物におけるセレンシステインメチルトランスフェラーゼによって触媒される、セレンシステインのメチル化生成物です 。 この化合物は、その潜在的な化学予防特性とさまざまな生物学的プロセスにおける役割のために注目を集めています .

準備方法

合成経路と反応条件

Se-(メチル)セレンシステイン塩酸塩は、クロロアラニン誘導体とメチルセレンオールまたはその塩との反応によって合成できます 。 このプロセスには、メチルセレン化ナトリウムの生成が含まれ、次にL-クロロアラニンメチルエステル塩酸塩、L-クロロアラニン塩酸塩、またはL-クロロアラニンと反応させてSe-(メチル)セレンシステインが生成されます .

工業生産方法

Se-(メチル)セレンシステイン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率的でスケーラブルになるように設計されており、最終製品の高収率と純度を保証します .

化学反応の分析

反応の種類

Se-(メチル)セレンシステイン塩酸塩は、酸化、還元、置換反応を含むさまざまな化学反応を起こします .

一般的な試薬と条件

酸化: 過酸化水素などの一般的な酸化剤を使用して、Se-(メチル)セレンシステイン塩酸塩を酸化させることができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、化合物を還元できます。

置換: ハロゲン化剤を置換反応に使用できます.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってセレンオキシド誘導体が生成される場合があり、還元によってセレンオール化合物が生成される可能性があります .

科学研究の応用

Se-(メチル)セレンシステイン塩酸塩は、幅広い科学研究の応用を持っています。

科学的研究の応用

Cancer Chemoprevention

Mechanism of Action

Se-methylselenocysteine has been identified as a potent chemopreventive agent. It acts primarily by inducing apoptosis in cancer cells and inhibiting cell cycle progression. Studies have shown that MSC can block the proliferation of premalignant mammary lesions and induce apoptosis more effectively than other selenium forms like selenite, which often leads to necrosis rather than apoptosis .

Case Studies

- Breast Cancer : Research indicates that MSC enhances the efficacy of chemotherapeutic agents such as irinotecan against human tumor xenografts, particularly in hypoxic conditions where tumor cells are typically resistant . In a study involving head and neck squamous cell carcinoma (HNSCC), MSC improved the therapeutic response when combined with irinotecan, leading to increased survival rates in animal models .

- Esophageal Cancer : Another study demonstrated that MSC inhibits the epidermal growth factor receptor (EGFR) signaling pathway in esophageal squamous cell carcinoma (ESCC) by upregulating microRNA-146a, which directly targets EGFR . This mechanism highlights MSC's potential in targeting specific molecular pathways to reduce cancer progression.

Antioxidative Properties

MSC exhibits antioxidative properties that contribute to its anticancer effects. It is involved in the enhancement of glutathione peroxidase activity, an important enzyme for cellular defense against oxidative stress . This antioxidative action is crucial for maintaining cellular homeostasis and preventing oxidative damage that can lead to carcinogenesis.

Nutritional Supplementation

MSC is found naturally in various foods, particularly in selenium-enriched garlic and certain vegetables like broccoli and onions. Its bioavailability is comparable to other organic selenium compounds, making it a viable candidate for dietary supplementation aimed at reducing cancer risk .

Toxicological Studies

Toxicological assessments indicate that MSC has a favorable safety profile. Short-term studies have shown that its toxicity levels are comparable to other selenium sources, suggesting it could be safely incorporated into dietary recommendations . However, comprehensive human studies are still lacking, necessitating further research to establish safety guidelines.

Potential Therapeutic Synergy

Research has indicated that combining MSC with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, when used alongside methylselenic acid (MSA), MSC demonstrated improved cytotoxic effects against hypoxic tumor cells, suggesting a synergistic relationship between these compounds .

Summary Table of Applications

作用機序

Se-(メチル)セレンシステイン塩酸塩は、いくつかのメカニズムを通じてその効果を発揮します。

Akt/GSK3βシグナル伝達経路: Akt/GSK3βシグナル伝達経路を活性化し、タイトジャンクションタンパク質の上方調節とフェロトーシスの阻害につながります.

アポトーシス誘導: この化合物は、レドックス状態を変更し、酸化ストレスを誘発することによって、がん細胞でアポトーシスを誘導します.

血液脳関門保護: 虚血性脳卒中のモデルにおいて、血液脳関門の完全性を維持し、脳梗塞の容積を減らすことによって、血液脳関門を保護することが示されています.

類似の化合物との比較

Se-(メチル)セレンシステイン塩酸塩は、その特定のメチル化と生物学的活性のために、他のセレン含有化合物とは異なります。類似の化合物には以下が含まれます。

セレン-L-システイン: 異なる生物学的特性を持つ別のセレン含有アミノ酸.

セレン-L-メチオニン: メチオニンのセレン類似体で、食事サプリメントとして使用されます.

セレンシスタミン二塩酸塩: 異なる化学的および生物学的活性を持つセレン化合物.

Se-(メチル)セレンシステイン塩酸塩は、その強力な化学予防特性とさまざまな細胞経路を調節する能力のために際立っています .

類似化合物との比較

Se-(methyl)selenocysteine hydrochloride is unique compared to other selenium-containing compounds due to its specific methylation and biological activity. Similar compounds include:

Seleno-L-cystine: Another selenium-containing amino acid with different biological properties.

Seleno-L-methionine: A selenium analog of methionine, used as a dietary supplement.

Selenocystamine dihydrochloride: A selenium compound with distinct chemical and biological activities.

This compound stands out due to its potent chemopreventive properties and its ability to modulate various cellular pathways .

生物活性

Se-(Methyl)selenocysteine hydrochloride (MSC) is a methylated selenium compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of MSC, focusing on its mechanisms of action, protective effects against chemotherapy-induced toxicity, and overall safety profile.

Overview of this compound

Se-methylselenocysteine is a naturally occurring organoselenium compound derived from selenocysteine. It is known for its high bioavailability and selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. This unique property makes it an attractive candidate for cancer chemoprevention and therapy.

1. Induction of Apoptosis

MSC has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Production of Methylselenol : Upon metabolism, MSC generates methylselenol, a potent inducer of apoptosis in cancer cells. Methylselenol's nucleophilic nature enables it to react with cellular components, leading to oxidative stress and DNA damage .

- Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) : Studies indicate that MSC enhances the efficacy of irinotecan by inhibiting HIF-1α, which is often overexpressed in hypoxic tumor environments. This inhibition sensitizes tumor cells to chemotherapy, improving therapeutic outcomes .

2. Antioxidant Activity

While selenium compounds can exhibit toxic effects at high concentrations, MSC has been found to enhance the activity of selenoenzymes that contribute to antioxidant defense mechanisms. This dual role—acting as both an antioxidant and pro-oxidant—may explain its selective toxicity towards cancer cells .

Protective Effects Against Chemotherapy-Induced Toxicity

Research has demonstrated that MSC can mitigate the side effects associated with various chemotherapeutic agents:

- Cyclophosphamide and Cisplatin : In animal models, MSC significantly reduced organ-specific toxicities such as diarrhea, stomatitis, and lethality associated with these drugs. For instance, pretreatment with MSC completely prevented diarrhea and reduced lethality from 62% to 25% in models treated with cyclophosphamide .

- Oxaliplatin and Irinotecan : Similar protective effects were observed with oxaliplatin and irinotecan, where MSC administration prior to chemotherapy improved the overall therapeutic index by enhancing antitumor activity while protecting healthy tissues .

Safety Profile

The safety evaluation of Se-methylselenocysteine indicates a relatively low toxicity profile at nutritional levels:

- Median Lethal Dose (LD50) : Studies report LD50 values of 12.6 mg/kg for females and 9.26 mg/kg for males in mouse models, suggesting a high potential for health hazards under acute exposure .

- Acceptable Daily Intake (ADI) : The established ADI for human consumption is approximately 3.4 µg/kg body weight per day. This level is considered safe for long-term dietary supplementation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of MSC in clinical and preclinical settings:

特性

IUPAC Name |

(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVTFHGWJDSDV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474695 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863394-07-4 | |

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the impact of different selenium species, including Se-(Methyl)selenocysteine hydrochloride, on Cochlodinium polykrikoides?

A1: Cochlodinium polykrikoides is a marine dinoflagellate known to form harmful algal blooms (HABs). Understanding how different forms of selenium, an essential trace element, influence its growth is crucial. This knowledge can shed light on the factors contributing to HAB formation and potentially inform strategies for mitigating their negative ecological and economic impacts.

Q2: Why might high concentrations of this compound be inhibitory to Cochlodinium polykrikoides growth?

A2: While the exact mechanisms require further investigation, high concentrations of selenium species, in general, can lead to cellular stress and toxicity in various organisms. This toxicity may arise from disrupting normal metabolic processes or causing oxidative damage within the cells of Cochlodinium polykrikoides.

Q3: What are the implications of these findings regarding oil spills and Cochlodinium polykrikoides blooms?

A: Oil spills can release various selenium species into the marine environment. The study suggests that oil spills, while initially possibly inhibiting Cochlodinium polykrikoides growth due to the sudden influx of selenium, could ultimately provide a long-term source of this nutrient, potentially contributing to future bloom events. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。